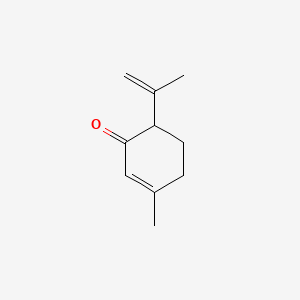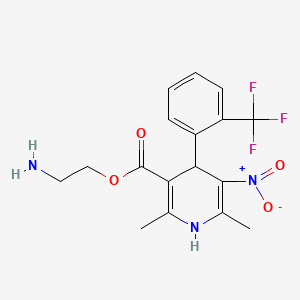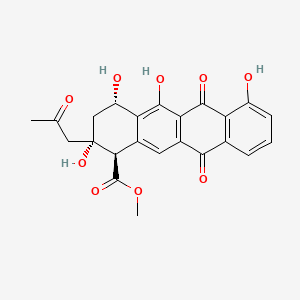
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- is a synthetic organic compound that features a benzofuran ring, a dichloroacetamido group, and a propane-1,3-diol backbone
Preparation Methods
The synthesis of Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Dichloroacetamido Group: This step involves the reaction of the benzofuran derivative with dichloroacetyl chloride in the presence of a base such as pyridine to form the dichloroacetamido group.
Attachment of the Propane-1,3-diol Backbone: The final step involves the reaction of the intermediate compound with propane-1,3-diol under suitable conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the dichloroacetamido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroacetamido group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the dichloroacetamido group can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Benzofuranyl)-2-(chloroacetamido)propane-1,3-diol and 1-(2-Benzofuranyl)-2-(bromoacetamido)propane-1,3-diol share structural similarities but differ in the halogen substituents.
Uniqueness: The presence of the dichloroacetamido group in Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
74599-88-5 |
|---|---|
Molecular Formula |
C13H13Cl2NO4 |
Molecular Weight |
318.15 g/mol |
IUPAC Name |
N-[(1R,2S)-1-(1-benzofuran-2-yl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C13H13Cl2NO4/c14-12(15)13(19)16-8(6-17)11(18)10-5-7-3-1-2-4-9(7)20-10/h1-5,8,11-12,17-18H,6H2,(H,16,19)/t8-,11+/m0/s1 |
InChI Key |
FXNSMHZTLITRNN-GZMMTYOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(CO)NC(=O)C(Cl)Cl)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(CO)NC(=O)C(Cl)Cl)O |
Synonyms |
1-(2-benzofuranyl)-2-(dichloroacetamido)propane-1,3-diol 2-dichloroacetamido-1-(2-benzofuranyl)propane-1,3-diol BFDCA-POH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1196690.png)
